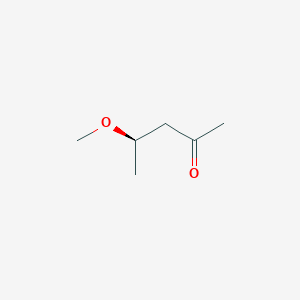
(R)-2-Methoxy-4-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Methoxy-4-pentanone, also known as Methyl N-amyl ketone, is a colorless liquid with a fruity odor. It is widely used as a solvent in the chemical industry due to its low toxicity and high solvency power. It is an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mechanism Of Action
The mechanism of action of (R)-2-Methoxy-4-pentanone is not fully understood, but it is believed to act as a hydrogen bond acceptor and donor, allowing it to solvate a wide range of polar and nonpolar compounds. It can also form complexes with metal ions, which can be used in catalysis and separation processes.
Biochemical And Physiological Effects
(R)-2-Methoxy-4-pentanone has low toxicity and is not expected to cause significant biochemical or physiological effects in humans or animals. However, it should be handled with care and proper safety precautions should be taken when working with this compound.
Advantages And Limitations For Lab Experiments
The advantages of using (R)-2-Methoxy-4-pentanone as a solvent in lab experiments include its high solvency power, low toxicity, and compatibility with biological systems. It is also readily available and relatively inexpensive compared to other solvents. However, its limitations include its low boiling point, which can make it difficult to work with, and its flammability, which requires proper storage and handling.
Future Directions
There are several future directions for the research and development of (R)-2-Methoxy-4-pentanone. One area of interest is the synthesis of new compounds using (R)-2-Methoxy-4-pentanone as a starting material. Another area of interest is the development of new applications for (R)-2-Methoxy-4-pentanone in fields such as biotechnology and materials science. Finally, there is a need for further research on the mechanism of action of (R)-2-Methoxy-4-pentanone and its interactions with biological systems.
Synthesis Methods
(R)-2-Methoxy-4-pentanone can be synthesized by the reaction of 4-penten-2-ol with methanol in the presence of a catalyst. The reaction produces a mixture of (R)- and (S)-enantiomers, which can be separated by fractional distillation or chromatography. The (R)-enantiomer is the desired product due to its higher solvency power and lower toxicity.
Scientific Research Applications
(R)-2-Methoxy-4-pentanone is widely used as a solvent in various scientific research fields, including organic synthesis, analytical chemistry, and biochemistry. It is an excellent solvent for polar and nonpolar compounds, and its low toxicity makes it a safer alternative to other solvents such as dichloromethane and chloroform. It is also used as a reaction medium in enzymatic and microbial reactions, due to its compatibility with biological systems.
properties
CAS RN |
167466-95-7 |
|---|---|
Product Name |
(R)-2-Methoxy-4-pentanone |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-methoxypentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
BNEZGZQZWFYHTI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)OC |
SMILES |
CC(CC(=O)C)OC |
Canonical SMILES |
CC(CC(=O)C)OC |
synonyms |
2-Pentanone, 4-methoxy-, (4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



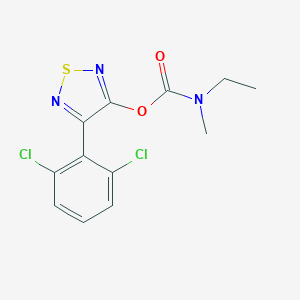

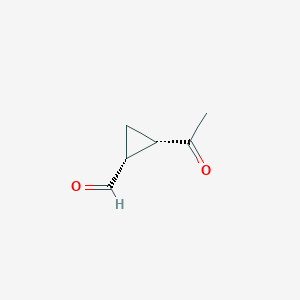
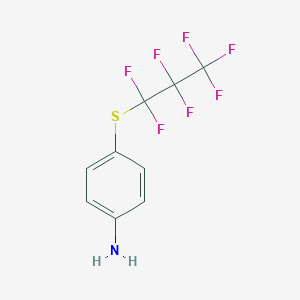
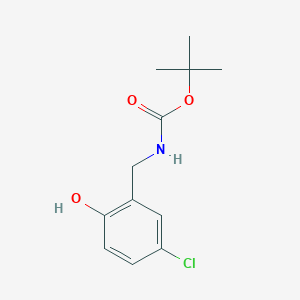
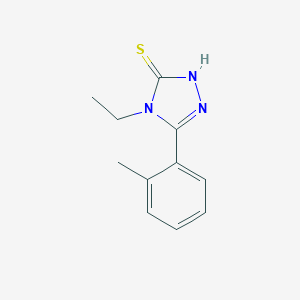
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
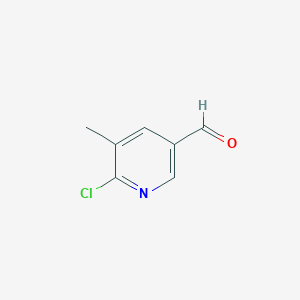
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)
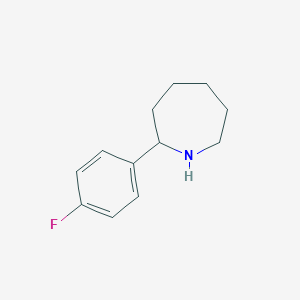
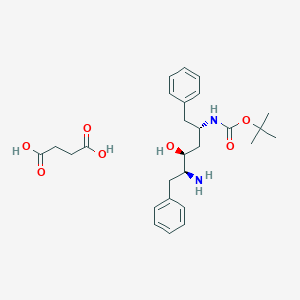
![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
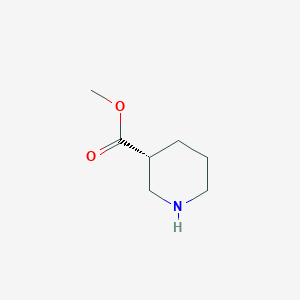
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)